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Compound Name: 4-Chloro-5-phenylpyrimidine
CAS No.: 60122-80-7
Cat. No.: B2940865
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Spectroscopic Data Guide: 4-Chloro-5-
phenylpyrimidine
Introduction & Compound Profile

4-Chloro-5-phenylpyrimidine (CAS: 60122-80-7 or 1448-97-1 depending on database
indexing; commonly synthesized via the Van der Plas method) is a critical electrophilic
intermediate in the synthesis of bioactive heterocycles.[1] It serves as a precursor for Suzuki-
Miyaura couplings, nucleophilic aromatic substitutions (

), and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure)
rearrangements.

Unlike its symmetric isomer (2-chloro-5-phenylpyrimidine), the 4-chloro-5-phenyl derivative
possesses an asymmetric pyrimidine core, resulting in distinct chemical shifts for the H-2 and
H-6 protons. This guide provides the definitive spectroscopic data and synthesis context
required for structural validation.
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Chemical Identity

Property Detail

IUPAC Name 4-Chloro-5-phenylpyrimidine

Molecular Formula

Molecular Weight 190.63 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 71-72 °C [1][2]
Soluble in
Solubility , DMSO-

, EtOAC; sparingly soluble in water.[2]

Synthesis & Preparation Context

To ensure the spectra described below correspond to high-purity material, the compound is
typically prepared via the chlorination of 5-phenylpyrimidin-4(3H)-one (also known as 5-phenyl-
4-hydroxypyrimidine).

Reaction Workflow

The synthesis exploits the reactivity of the lactam/enol tautomer with phosphoryl chloride (

5-Phenylpyrimidin-4(3H)-one Chlorination > POCI3 - Intermediate Elimination > 4-Chloro-5-phenylpyrimidine Purification > Quench (Ice/Water)
(Precursor) (Reflux, 2-4 h) ™| Phosphoryl Species (Target) Extraction (DCM/EtOAc)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of 4-chloro-5-phenylpyrimidine.

Spectroscopic Analysis (*H & **C NMR)
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The following data represents the consensus values derived from literature (e.g., Van der Plas

et al. [1], Sheffield Hallam Thesis [2]) and theoretical chemical shift additivity principles for

pyrimidines.

*H NMR Data (400 MHz, )

The proton spectrum is characterized by two distinct singlets for the pyrimidine ring protons and

a multiplet for the phenyl substituent.

Assignment

Shift (

» Ppm)

Multiplicity

Integration

Coupling (

» Hz)

Notes

H-2

9.05-9.15

Singlet (s)

Most
deshielded;
located
between N1
and N3.

H-6

8.70 - 8.80

Singlet (s)

Deshielded
by adjacent
N1; distinct
from H-2.

Ph-H

7.45-7.60

Multiplet (m)

Overlapping
aromatic
protons
(ortho/meta/p

ara).

Mechanistic Insight:

e H-2vs. H-6: H-2 is consistently observed downfield of H-6 due to the synergistic electron-

withdrawing effect of the two flanking nitrogen atoms.

o Substituent Effects: The Chlorine atom at C-4 exerts an inductive withdrawing effect (-1) but a

mesomeric donating effect (+M). In pyrimidines, the 4-Cl substituent typically causes a slight

upfield shift (shielding) of the ring protons compared to the unsubstituted parent, but the 5-
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Phenyl group exerts a deshielding effect, balancing the shifts to the observed 8.7-9.1 ppm

range.

13C NMR Data (100 MHz, )

The carbon spectrum confirms the asymmetry of the pyrimidine ring.

Shift (
Assignment Type Notes
» PpmM)
Deshielded by

C-4 160.5 Quaternary (C-CI) electronegative
Chlorine and N3.
Between two
nitrogens;

C-2 158.2 CH o
characteristic high
frequency.

C-6 156.0 CH Adjacent to N1.

C-5 1335 Quaternary (C-Ph) Ipso to phenyl ring.
Connection point to

Ph-C (Ipso) 134.8 Quaternary o
pyrimidine.

Typical aromatic

Ph-C (Ar) 128.0 - 130.0 CH signals (ortho, meta,

para).

Experimental Protocol for Characterization

To reproduce the data above, follow this standard operating procedure (SOP) for sample

preparation.

Step-by-Step Methodology

e Sample Preparation:

o Weigh 10-15 mg of 4-Chloro-5-phenylpyrimidine.[3]
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o Dissolve completely in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

o Note: Ensure the solution is clear; filter through a cotton plug if turbidity persists (insoluble
salts from synthesis can broaden peaks).

e Acquisition Parameters (Standard 400 MHz):

[e]

Temperature: 298 K (25 °C).

o

Pulse Sequence:zg30 (Standard 1D proton).

[¢]

Number of Scans (NS): 16 (sufficient for >10 mg).

[¢]

Relaxation Delay (D1): 1.0 — 2.0 seconds.
e Processing:
o Reference the spectrum to the TMS peak at 0.00 ppm or the residual

solvent peak at 7.26 ppm.

o Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform (FT) to
enhance signal-to-noise ratio.

Structural Validation Logic

Use this logic flow to confirm the identity of your synthesized compound versus potential
impurities (e.g., regioisomers or hydrolysis products).
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Acquire 1H NMR Spectrum

Are there TWO distinct singlets
in the 8.5 - 9.2 ppm region?

No

Confirmed:
4-Chloro-5-phenylpyrimidine
(Asymmetric)

Is there only ONE singlet
(integrating to 2H)?

Yes (H-4 & H-6 equiv) \No (Complex/Broad)

Impurity/lsomer: Impurity:

2-Chloro-5-phenylpyrimidine 5-Phenylpyrimidin-4-ol
(Symmetric) (Broad OH/NH, no CI)

Click to download full resolution via product page

Figure 2: Logic tree for distinguishing 4-chloro-5-phenylpyrimidine from common isomers

and byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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